molecular formula C7BrF7 B099732 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene CAS No. 17823-46-0

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Cat. No. B099732
CAS RN: 17823-46-0
M. Wt: 296.97 g/mol
InChI Key: DONVNRFILRLHJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sterically hindered fluorinated benzene derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various chemical reactions and material science. In one study, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, using lithium dimesitylphosphide and hexafluorobenzene . Another research paper describes the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers and the possibility of converting this aryl bromide to the corresponding aryllithium . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene, showcasing its versatility as a starting material for organometallic synthesis .

Molecular Structure Analysis

The molecular structures of these synthesized compounds were confirmed using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the molecular structures of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated, revealing unusually large bond angles around phosphorus atoms . The crystal structure of 1,3,5-tris(chloromercurio)benzene was determined, providing insights into the arrangement of substituents around the benzene ring .

Chemical Reactions Analysis

The reactivity of these fluorinated benzene derivatives was explored in various chemical reactions. For example, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene led to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . The bromination of Aryl-Himachalene resulted in a novel dibromo compound, which was characterized by spectroscopic methods and single crystal X-ray diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of substituents. The steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene was evident from the NMR spectra, which showed rotational isomers and peak coalescence at elevated temperatures . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) were also studied using density functional theory (DFT) calculations, providing a deeper understanding of the compounds' reactivity .

Scientific Research Applications

Versatile Starting Material in Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the target compound, has been utilized as a starting material for various organometallic syntheses. This compound has shown versatility in reactions involving phenylmagnesium, -lithium, and -copper intermediates, underscoring its importance in synthetic chemistry (Porwisiak & Schlosser, 1996).

Regioselective Deprotonation and Synthesis

Bromo(trifluoromethyl)benzenes, which include variants of the target compound, exhibit interesting behavior in deprotonation reactions. They can undergo selective deprotonation adjacent to a halogen substituent when treated with alkyllithiums. This property is exploited for achieving optional site selectivities in synthesis, demonstrating its utility in precision organic synthesis (Mongin, Desponds & Schlosser, 1996).

Generation of Arynes

Compounds structurally similar to the target, like 1-bromo-(trifluoromethoxy)benzenes, are used to generate arynes, which are reactive intermediates in organic chemistry. These arynes can be further reacted to produce various derivatives, demonstrating the compound's potential in complex synthetic pathways (Schlosser & Castagnetti, 2001).

Steric Effects in Organic Reactions

The trifluoromethyl group in bromo(trifluoromethyl)benzenes, similar to the target compound, can act as both an emitter and transmitter of steric pressure in reactions. This affects the selectivity and reactivity in deprotonation reactions, highlighting the compound's significance in studying steric effects in organic chemistry (Schlosser et al., 2006).

Bromo-Substituted Benzenes in Material Science

Similar bromo-substituted benzenes have been investigated for their NMR properties and potential applications in material science. These compounds exhibit interesting behaviors, like rotational isomerism, which can be relevant in designing new materials and studying molecular dynamics (Steele, Micha‐Screttas & Screttas, 2004).

Safety And Hazards

“1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONVNRFILRLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347850
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

CAS RN

17823-46-0
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
YE Jin, JH Kang, SH Song, SH Park… - Bulletin of the Korean …, 2008 - koreascience.kr
New PPV derivatives which contain electron-withdrawing CF3F4phenyl group, poly [2-(2-ethylhexyloxy)-5-(2, 3, 5, 6-tetrafluoro-4-trifluoromethylphenyl)-1, 4-phenylenevinylene](…
Number of citations: 7 koreascience.kr
M Mahmoudi, D Gudeika, S Kutsiy… - … applied materials & …, 2022 - ACS Publications
Motivated to minimize the effects of solid-state solvation and conformation disorder on emission properties of donor–acceptor-type emitters, we developed five new asymmetric multiple …
Number of citations: 7 pubs.acs.org
AJ Tadeusiak - 2008 - etheses.dur.ac.uk
Chapter 1. An introduction to the principles of two different types of LC cell and the design of new fluorinated materials for modem LCD applications is presented here. Discussion …
Number of citations: 2 etheses.dur.ac.uk
S Murtuza, SB Harkins, A Sen - Macromolecules, 1999 - ACS Publications
The cationic palladium(II) complex [(R,R-Me-DuPHOS)Pd(Me)(CH 3 CN)] + BF 4 - (R,R-Me-DuPHOS = 1,2-bis[(2R,5R)-2,5-dimethylphospholano]benzene) was found to catalyze the …
Number of citations: 32 pubs.acs.org
J Grigg, A Chattaway - Papers from, 1991 - nist.gov
For several years the Advanced Agent Working Group has been investigating bromofluoroalkenes as halon replacements. Being chemically-acting, they offer potential drop-in …
Number of citations: 12 www.nist.gov
M Mahmoudi, D Gudeika, S Kutsiy, E Skuodis… - Available at SSRN … - papers.ssrn.com
Motivated to minimize effects of solid-state solvation and conformation disorder on emission properties of donor-acceptor-type emitters, we developed five new asymmetric multiple …
Number of citations: 0 papers.ssrn.com
RE Tapscott, RS Sheinson, V Babushok… - NIST Technical …, 2001 - researchgate.net
Since the signing of the Montreal Protocol on Substances that Harm the Ozone Layer in 1987 and its subsequent amendments, the use of the fire suppressant halon 1301 (CF3Br) has …
Number of citations: 49 www.researchgate.net
L You - 1993 - search.proquest.com
Parylene (poly-p-xylylene, PA-N) and its fluorinated derivative (poly-tetrafluoro-p-xylylene, PA-F) thin films were vapor deposited onto Si substrates from precursors $\rm C\sb6H\sb4 (CH…
Number of citations: 7 search.proquest.com
DJ Burton, BV Nguyen - Efficient Preparations of Fluorine …, 2012 - Wiley Online Library
Preparation of Polyfluoroarylâ•’1,2â•’difluorovinylsilanes Page 1 CHAPTER 36 Preparation of Polyfluoroaryl1,2-difluorovinylsilanes DONALD J. BURTON AND BA V. NGUYEN 36.1 …
Number of citations: 4 onlinelibrary.wiley.com
AS Vinogradov, VE Platonov - Russian Chemical Bulletin, 2023 - Springer
Polyfluoroaromatic zinc compounds obtained from bromopolyfluoroarenes in diglyme react with oxalyl chloride in this solvent both in the presence and in the absence of CuI to give 1,2-…
Number of citations: 0 link.springer.com

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